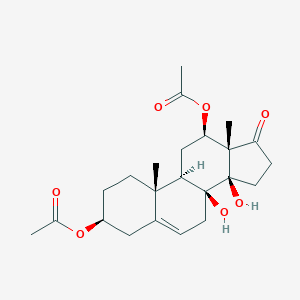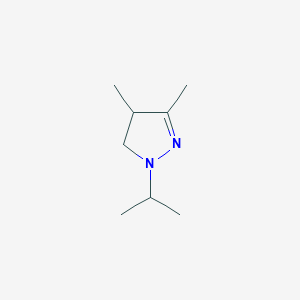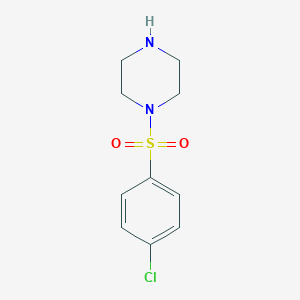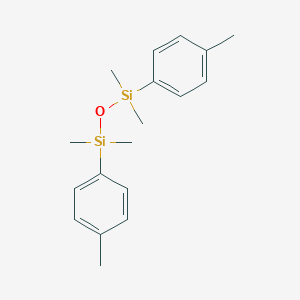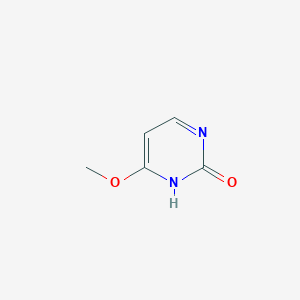
4-O-Methyluracil-1-yl
Übersicht
Beschreibung
6-methoxypyrimidin-2(1h)-one is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is known for its unique structural modifications, which include a methyl group at the 4th position of the uracil ring. This modification can significantly alter the compound’s chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
6-methoxypyrimidin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modifying nucleic acids and influencing genetic expression.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
Target of Action
The primary target of 4-O-Methyluracil-1-yl is thymidylate synthase (TYMS) . TYMS is a crucial enzyme in nucleic acid metabolism, catalyzing a rate-limiting step in nucleotide synthesis . It plays a significant role in cell division and has emerged as a critical target in chemotherapy .
Mode of Action
This compound interacts with its target, TYMS, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby disrupting nucleotide synthesis and ultimately affecting cell division . The compound’s mode of action is similar to that of 5-Fluorouracil, a widely used anticancer drug .
Biochemical Pathways
The action of this compound primarily affects the nucleotide synthesis pathway . By inhibiting TYMS, the compound disrupts the synthesis of thymidine monophosphate (dTMP), a critical component of DNA. This disruption can lead to a decrease in DNA replication and cell division, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and primarily excreted via renal routes .
Result of Action
The inhibition of TYMS by this compound leads to a decrease in DNA replication and cell division . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, leading to their death . Therefore, this compound has potential as a cytotoxic agent, particularly for the treatment of cancers .
Biochemische Analyse
Biochemical Properties
4-O-Methyluracil-1-yl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a high affinity for thymidylate synthase, an enzyme that catalyzes a rate-limiting step in nucleotide synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to dramatically inhibit the proliferation and colonization potential of breast cancer cells in vitro .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to thymidylate synthase, inhibiting its function and thus affecting nucleotide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxypyrimidin-2(1h)-one typically involves the alkylation of uracil derivatives. One common method is the reaction of uracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of 6-methoxypyrimidin-2(1h)-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 6-methoxypyrimidin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted uracil derivatives.
Vergleich Mit ähnlichen Verbindungen
Uracil: The parent compound, found naturally in RNA.
Thymine: A methylated derivative of uracil found in DNA.
5-Fluorouracil: A fluorinated derivative used as an anticancer drug.
Uniqueness: 6-methoxypyrimidin-2(1h)-one is unique due to its specific methylation at the 4th position, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable tool in research and therapeutic applications .
Eigenschaften
IUPAC Name |
6-methoxy-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYYQDFZPGAAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158357 | |
| Record name | 4-O-Methyluracil-1-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133762-82-0, 18002-25-0 | |
| Record name | 4-O-Methyluracil-1-yl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98681 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-O-Methyluracil-1-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B99140.png)
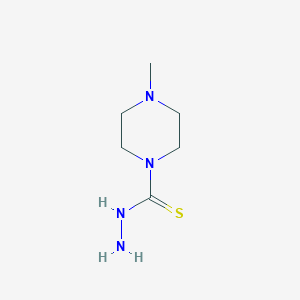
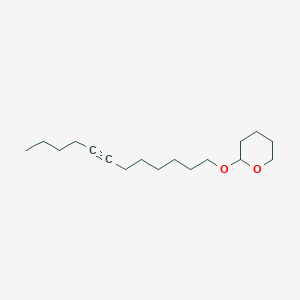

![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)



